molecular formula C21H23N5O6 B1436687 5'-O-Benzoyl-2'-deoxy-N2-isobutyrylguanosine CAS No. 173271-18-6

5'-O-Benzoyl-2'-deoxy-N2-isobutyrylguanosine

Cat. No.: B1436687
CAS No.: 173271-18-6
M. Wt: 441.4 g/mol
InChI Key: ZDOJLIJUPSQFOK-RRFJBIMHSA-N
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Description

N-Isobutyryl-5’-O-benzoyl-2’-deoxyguanosine is a modified nucleoside derivative. It is a compound that combines the nucleoside 2’-deoxyguanosine with protective groups, specifically an isobutyryl group at the nitrogen-2 position and a benzoyl group at the 5’-oxygen position. This compound is often used in the synthesis of oligonucleotides and other nucleic acid derivatives due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Isobutyryl-5’-O-benzoyl-2’-deoxyguanosine typically involves multiple steps:

    Protection of the Hydroxyl Groups: The hydroxyl groups of 2’-deoxyguanosine are protected using silylating agents such as tert-butyldimethylsilyl chloride.

    Acylation: The protected nucleoside undergoes acylation with isobutyryl chloride to introduce the isobutyryl group at the nitrogen-2 position.

    Benzoylation: The 5’-hydroxyl group is then benzoylated using benzoyl chloride in the presence of a base like pyridine.

    Deprotection: The silyl protecting groups are removed using a fluoride source such as tetrabutylammonium fluoride.

Industrial Production Methods

Industrial production of N-Isobutyryl-5’-O-benzoyl-2’-deoxyguanosine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, solvent choice, and reaction times.

Chemical Reactions Analysis

Types of Reactions

N-Isobutyryl-5’-O-benzoyl-2’-deoxyguanosine can undergo various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to remove the protective groups.

    Oxidation and Reduction: The nucleoside can participate in oxidation and reduction reactions, although these are less common.

    Substitution: The benzoyl and isobutyryl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.

    Substitution: Reagents such as amines or alcohols can be used to substitute the protective groups.

Major Products Formed

    Deprotected Nucleoside: Removal of protective groups yields 2’-deoxyguanosine.

    Substituted Derivatives: Substitution reactions yield various derivatives depending on the substituent introduced.

Scientific Research Applications

N-Isobutyryl-5’-O-benzoyl-2’-deoxyguanosine has several applications in scientific research:

    Chemistry: Used in the synthesis of oligonucleotides and nucleic acid analogs.

    Biology: Employed in studies of DNA and RNA structure and function.

    Medicine: Investigated for potential therapeutic applications, including antiviral and anticancer research.

    Industry: Utilized in the production of nucleic acid-based diagnostics and therapeutics.

Mechanism of Action

The mechanism of action of N-Isobutyryl-5’-O-benzoyl-2’-deoxyguanosine involves its incorporation into nucleic acids. The protective groups enhance the stability and reactivity of the nucleoside, facilitating its use in synthetic applications. The compound can be incorporated into DNA or RNA strands, where it may affect the structure and function of the nucleic acid.

Comparison with Similar Compounds

Similar Compounds

    N2-Isobutyryl-2’-deoxyguanosine: Similar in structure but lacks the benzoyl group at the 5’-oxygen position.

    N2-Isobutyryl-5’-O-(4,4’-dimethoxytrityl)-2’-deoxyguanosine: Contains a dimethoxytrityl group instead of a benzoyl group.

Uniqueness

N-Isobutyryl-5’-O-benzoyl-2’-deoxyguanosine is unique due to its specific combination of protective groups, which provide a balance of stability and reactivity. This makes it particularly useful in oligonucleotide synthesis and other applications where controlled reactivity is essential.

Properties

CAS No.

173271-18-6

Molecular Formula

C21H23N5O6

Molecular Weight

441.4 g/mol

IUPAC Name

[(2R,3S,5R)-3-hydroxy-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-2-yl]methyl benzoate

InChI

InChI=1S/C21H23N5O6/c1-11(2)18(28)24-21-23-17-16(19(29)25-21)22-10-26(17)15-8-13(27)14(32-15)9-31-20(30)12-6-4-3-5-7-12/h3-7,10-11,13-15,27H,8-9H2,1-2H3,(H2,23,24,25,28,29)/t13-,14+,15+/m0/s1

InChI Key

ZDOJLIJUPSQFOK-RRFJBIMHSA-N

Isomeric SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)COC(=O)C4=CC=CC=C4)O

SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COC(=O)C4=CC=CC=C4)O

Canonical SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COC(=O)C4=CC=CC=C4)O

Origin of Product

United States

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